molecular formula C10H13NO B065342 N,3,5-trimethylbenzamide CAS No. 172369-18-5

N,3,5-trimethylbenzamide

Cat. No.: B065342
CAS No.: 172369-18-5
M. Wt: 163.22 g/mol
InChI Key: OUVOUFRXCCSSDT-UHFFFAOYSA-N
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Description

Paederosidic acid is a naturally occurring iridoid glycoside isolated from the plant Paederia scandens. This compound has garnered significant attention due to its diverse biological activities, including anticancer and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Paederosidic acid is primarily extracted from Paederia scandens using various extraction methods. One notable method involves the use of microbubbles generated under optimal extraction conditions to achieve high yield . Traditional extraction methods include hot water extraction, organic solvent extraction, and supercritical extraction .

Industrial Production Methods

Industrial production of paederosidic acid typically involves large-scale extraction from Paederia scandens. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification using techniques such as column chromatography and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Paederosidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of paederosidic acid, which can be further studied for their biological activities .

Scientific Research Applications

Paederosidic acid has a wide range of scientific research applications:

Mechanism of Action

Paederosidic acid exerts its effects primarily through the induction of mitochondria-mediated apoptosis. It upregulates pro-apoptotic proteins such as caspase-3, caspase-8, and caspase-9, while downregulating anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from mitochondria, triggering the apoptotic pathway .

Properties

CAS No.

172369-18-5

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N,3,5-trimethylbenzamide

InChI

InChI=1S/C10H13NO/c1-7-4-8(2)6-9(5-7)10(12)11-3/h4-6H,1-3H3,(H,11,12)

InChI Key

OUVOUFRXCCSSDT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC)C

Synonyms

Benzamide, N,3,5-trimethyl- (9CI)

Origin of Product

United States

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